3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid is a compound that features a unique structure incorporating an oxadiazole ring and a propanoic acid moiety. This compound is classified within the broader category of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms in the ring structure. The presence of the methylsulfanyl group adds to its chemical diversity and potential reactivity.
3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid is classified as a heterocyclic compound due to its oxadiazole ring. It also falls under the category of carboxylic acids because of the presence of the propanoic acid functional group.
The synthesis of 3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid typically involves several steps that may include:
The reaction conditions must be carefully controlled to optimize yield and purity. Solvents such as dimethylformamide or dichloromethane may be used, and reactions are typically performed under inert atmospheres to prevent oxidation or hydrolysis.
The molecular formula for 3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid is . The structure includes:
The compound's molecular weight is approximately 194.23 g/mol. The structural representation can be visualized using molecular modeling software or chemical drawing tools available in various databases .
The compound can participate in various chemical reactions typical for carboxylic acids and heterocycles:
Understanding the reactivity patterns requires knowledge of both the functional groups involved and the stability of intermediates formed during these reactions.
The mechanism of action for 3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid in biological systems may involve:
Research into specific interactions is ongoing, and data from biological assays would provide insights into its efficacy as a therapeutic agent.
Some relevant physical properties include:
Chemical properties include:
3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid has potential applications in:
The 1,2,4-oxadiazole heterocycle, a five-membered ring containing one oxygen and two nitrogen atoms, has evolved from a chemical curiosity to a privileged scaffold in medicinal chemistry since its first synthesis by Tiemann and Krüger in 1884 [1] [3]. Initially classified as "azoxime" or "furo[ab]diazole," its therapeutic potential remained unexplored until the mid-20th century. The 1960s marked a pivotal moment with the introduction of Oxolamine, the first 1,2,4-oxadiazole-containing drug approved as a cough suppressant [1]. This breakthrough validated the scaffold's biological relevance and spurred extensive research.
Subsequent decades witnessed the emergence of numerous 1,2,4-oxadiazole-based drugs across diverse therapeutic areas: Prenoxdiazine (antitussive), Butalamine (vasodilator), Fasiplon (anxiolytic), Pleconaril (antiviral), Ataluren (treatment for Duchenne muscular dystrophy), and Proxazole (gastrointestinal disorders) [1] [6]. The discovery of phidianidines A and B in 2011—naturally occurring 1,2,4-oxadiazole alkaloids from the sea slug Phidiana militaris—further highlighted the scaffold's biological significance, exhibiting potent cytotoxicity and receptor modulation [1] [3].
Table 1: Marketed Drugs Featuring the 1,2,4-Oxadiazole Scaffold
Drug Name | Therapeutic Category | Key Structural Features | Biological Target/Mechanism |
---|---|---|---|
Oxolamine | Antitussive | 3,5-Diaryl substitution | Cough reflex suppression |
Ataluren | Treatment of muscular dystrophy | 3-(4-Fluorophenyl)-5-aminomethyl | Ribosomal readthrough of nonsense mutations |
Pleconaril | Antiviral | 3-(3-Methylisoxazol-5-yl)-5-trifluoromethyl | Viral capsid inhibition |
Proxazole | Gastrointestinal disorders | 3-Ethyl-5-benzimidazole substitution | Smooth muscle relaxation |
Sulfur, with its diverse oxidation states and unique physicochemical properties, plays a critical role in enhancing the bioactivity of heterocyclic compounds. In 1,2,4-oxadiazole derivatives, sulfur-containing moieties—particularly alkylthio (-SR), methylsulfanyl (-SCH₃), and sulfonyl (-SO₂R) groups—contribute to several key pharmacological advantages:
Table 2: Biological Impact of Sulfur-Containing Groups in 1,2,4-Oxadiazole Derivatives
Sulfur Group | Biological Activity | Key Advantage | Example Compound/Effect |
---|---|---|---|
Methylsulfanyl (-SCH₃) | Antifungal/Nematicidal | Enhanced lipophilicity & target binding | F15: SDH inhibitor (IC₅₀ = 12.5 μg/mL) [9] |
Thioether (-S-CH₂-) | Antibacterial (MRSA) | Improved in vivo efficacy and half-life | Bis-oxadiazole: Long t₁/₂, low clearance |
Sulfonyl (-SO₂CH₃) | Anticancer/Receptor modulation | Increased solubility & metabolic stability | Farnesoid X receptor antagonists [4] |
The specific derivative 3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid integrates three pharmacologically significant elements into a single molecular architecture, creating a promising template for multifunctional bioactive agents:
Mimicry of endogenous substrates (e.g., glutamate in neuronal receptors, succinate in metabolic enzymes) [4] [7].
Synergistic Design Rationale: The propanoic acid linker separates the carboxylic acid from the heterocycle, reducing electronic interference while maintaining conformational flexibility. This design mirrors successful derivatives like 5-fluorouracil-linked 1,2,4-oxadiazoles, where a carboxylic acid chain enhanced anticancer activity by improving target affinity (e.g., thymidylate synthase inhibition) [7]. Similarly, in nematicides such as A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole), the flexible alkyl chain potentiated activity against Bursaphelenchus xylophilus (LC₅₀ = 2.4 μg/mL) [5].
Table 3: Key Structural Features and Expected Contributions of 3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic Acid
Structural Element | Physicochemical Contribution | Biological Rationale |
---|---|---|
1,2,4-Oxadiazole ring (core) | Metabolic stability; Planar rigidity | Bioisostere for esters/amides; Facilitates H-bonding and π-stacking |
Methylsulfanylmethyl (C3 substituent) | Increased logP; Polarizability | Enhances membrane permeability; Enables metal coordination/covalent binding |
Propanoic acid (C5 substituent) | Ionizability (COOH → COO⁻); Solubility | Ionic interactions with targets; Potential for prodrug derivatization; Substrate mimic |
This strategic combination positions 3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid as a versatile lead compound for further exploration in drug discovery, particularly in areas requiring dual functionality like enzyme inhibition (e.g., SDH, HDACs) or receptor modulation (e.g., FXR, PXR) [4] [6] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1